molecular formula C12H26Cl2N2 B1395108 1-(3-Piperidinylmethyl)azepane dihydrochloride CAS No. 1211495-72-5

1-(3-Piperidinylmethyl)azepane dihydrochloride

Cat. No.: B1395108
CAS No.: 1211495-72-5
M. Wt: 269.25 g/mol
InChI Key: DMVAFLKVQKRMRQ-UHFFFAOYSA-N
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Description

1-(3-Piperidinylmethyl)azepane dihydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a molecular framework combining two saturated nitrogen-containing heterocycles: a piperidine ring and an azepane ring, linked by a methylene bridge. Both azepane and piperidine are privileged structures in pharmaceutical development, frequently appearing in compounds with significant biological activity . Azepane, a seven-membered ring, is a key structural motif found in various bioactive molecules and is ranked among the most frequently used ring systems for small molecule drugs . Piperidine is a ubiquitous scaffold in pharmaceuticals, present in more than twenty classes of therapeutics, including antipsychotics and treatments for neurological conditions . The integration of these two rings into a single molecule makes this compound a valuable building block for researchers exploring new chemical space. It is particularly useful for synthesizing novel analogues and for investigating structure-activity relationships (SAR) in the development of potential therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(piperidin-3-ylmethyl)azepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-2-4-9-14(8-3-1)11-12-6-5-7-13-10-12;;/h12-13H,1-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVAFLKVQKRMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Reductive Amination Approaches

One effective approach involves alkylation of azepane derivatives with chloromethyl-substituted piperidine intermediates, followed by reductive amination to install the methylene bridge.

  • Starting from protected piperidine derivatives, alkylation with chloromethyl azepane or vice versa is performed under basic conditions using triethylamine or pyridine as acid-binding agents in solvents like acetonitrile or methylene chloride.
  • Reductive amination using mild reducing agents such as sodium triacetoxyborohydride or diisobutylaluminum hydride (DIBAL-H) is employed to form the methylene linkage without ring cleavage.
  • Protection and deprotection steps (e.g., N-Boc or fluorenylmethyloxycarbonyl groups) are used to control selectivity and prevent side reactions during intermediate transformations.

Ring-Closing and Cyclization Reactions

  • Ring-closing metathesis and cyclization reactions are utilized to form azepane rings from linear precursors.
  • Catalysts such as Grubbs’ catalyst facilitate ring closure under mild conditions.
  • Cyclization is often followed by salt formation with hydrochloric acid to yield the dihydrochloride salt, which improves compound stability and crystallinity.

Salt Formation and Purification

  • The final step involves treating the free base of 1-(3-piperidinylmethyl)azepane with hydrochloric acid in methanol or ethyl acetate to obtain the dihydrochloride salt.
  • Crystallization and vacuum drying yield a high-purity white solid.
  • Purity is typically confirmed by HPLC, with yields reported above 90% in optimized protocols.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Range Solvent(s) Yield (%) Notes
Alkylation 6-chloromethyl derivatives + amino reagents + base 25–80 °C Acetonitrile, CH2Cl2 80–90 Acid binding agents: triethylamine, pyridine
Reductive amination Sodium triacetoxyborohydride or DIBAL-H 0–25 °C Methanol, THF 85–95 Protecting groups used to avoid side reactions
Ring-closing metathesis Grubbs’ catalyst 40–70 °C Toluene, dichloromethane 75–85 Ensures azepane ring formation
Salt formation HCl in methanol or ethyl acetate 0–25 °C Methanol, ethyl acetate >90 Produces dihydrochloride salt with high purity

Research Findings and Optimization Insights

  • The use of mild bases and controlled temperatures avoids ring strain and decomposition.
  • Protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) enhance selectivity during alkylation and amination steps.
  • Phase transfer catalysts like tetrabutylammonium iodide (TBAI) improve reaction rates and yields in alkylation.
  • Reductive amination conditions are optimized to prevent cyclopropane ring cleavage or undesired side products, especially when using halogenated intermediates.
  • Industrially, the process benefits from avoiding high-pressure hydrogenation, reducing cost and complexity.

Summary Table of Key Preparation Methods

Methodology Key Reactions Advantages Challenges
Alkylation + Reductive Amination Formation of methylene bridge via nucleophilic substitution and reduction High selectivity; scalable; mild conditions Requires protection/deprotection steps
Ring-Closing Metathesis Cyclization to form azepane ring Efficient ring formation; good yields Requires expensive catalysts
Salt Formation Acid-base reaction to form dihydrochloride salt Enhances stability and purity Requires careful crystallization

Chemical Reactions Analysis

Types of Reactions

1-(3-Piperidinylmethyl)azepane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various derivatives of azepane and piperidine, which can be further utilized in different chemical processes and applications .

Scientific Research Applications

1-(3-Piperidinylmethyl)azepane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(3-Piperidinylmethyl)azepane dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Positional Isomers and Ring-Size Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
1-(Piperidin-4-ylmethyl)azepane dihydrochloride C₁₁H₂₄Cl₂N₂ 263.23 Piperidine attached to azepane at 4-position
1-(3-Azetidinyl)piperidine dihydrochloride C₈H₁₈Cl₂N₂ 205.15 Azetidine (3-membered ring) instead of azepane
1-(2-(Piperidin-2-yl)ethyl)azepane dihydrochloride C₁₂H₂₆Cl₂N₂ 269.25 Ethyl linker between piperidine and azepane

Key Observations :

  • Substitution Position : The 3- vs. 4-piperidinylmethyl attachment (e.g., vs. ) may affect steric interactions in receptor binding.

Functionalized Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Evidence Source
1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride C₁₅H₂₂Cl₂N₂ 309.26 Azepane replaced with tetrahydroquinoline (aromaticity introduced)
Meclizine Hydrochloride C₂₅H₂₇Cl₂N₂O 463.40 Bulky aromatic substituents (p-chlorophenyl, m-methylbenzyl)
Berotralstat Dihydrochloride C₃₀H₂₆F₄N₆O·2HCl 635.49 Complex polycyclic structure with fluorinated groups

Key Observations :

  • Molecular Weight : Larger compounds like Berotralstat (635.49 g/mol) may exhibit reduced oral bioavailability compared to the target compound (269.25 g/mol) .

Physicochemical and Pharmacokinetic Properties

Property This compound 1-(3-Azetidinyl)piperidine Dihydrochloride Meclizine Hydrochloride
Molecular Weight 269.25 205.15 463.40
LogP 3.73 Not reported ~4.5 (estimated)
PSA (Ų) 15.27 Not reported ~20
Solubility High in acidic pH Likely lower due to smaller ring Low (lipophilic substituents)

Key Observations :

  • The target compound’s PSA (15.27 Ų) is lower than Meclizine’s (~20 Ų), suggesting better membrane permeability .
  • Azetidine-containing derivatives may face solubility challenges due to reduced hydrogen-bonding capacity .

Biological Activity

1-(3-Piperidinylmethyl)azepane dihydrochloride, with the CAS number 1211495-72-5, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring connected to an azepane structure, which contributes to its unique biological properties. The dihydrochloride form enhances its solubility and bioavailability in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized that the compound may act as a modulator of various receptors, including:

  • Neurotransmitter Receptors : Potential interactions with serotonin and dopamine receptors could influence mood and behavior.
  • Ion Channels : Modulation of ion channels may affect neuronal excitability and neurotransmission.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, which can be summarized as follows:

Biological Activity Effect References
Antidepressant-like effectsPotential modulation of serotonin pathways
Anxiolytic propertiesReduction in anxiety-related behaviors
Neuroprotective effectsProtection against neurodegeneration
Antimicrobial activityInhibition of bacterial growth

Study 1: Antidepressant-Like Effects

A study explored the antidepressant-like properties of this compound in a rodent model. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced serotonergic activity.

Study 2: Anxiolytic Properties

In another study, the compound was evaluated for its anxiolytic effects using elevated plus maze tests. The findings showed increased time spent in open arms, indicating reduced anxiety levels compared to control groups.

Study 3: Neuroprotection

Research focused on the neuroprotective effects of the compound against oxidative stress in neuronal cell cultures. Results demonstrated a decrease in cell death and oxidative markers, supporting its potential as a neuroprotective agent.

Q & A

Q. How can researchers address discrepancies in solubility or crystallinity data?

  • Hansen solubility parameters : Use HSPiP software to predict solvent compatibility .
  • Polymorph screening : Recrystallize from 10+ solvent systems (e.g., EtOAc, THF, acetone) and analyze via PXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Piperidinylmethyl)azepane dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Piperidinylmethyl)azepane dihydrochloride

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